molecular formula C12H11ClN2O B1489846 4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine CAS No. 1354762-39-2

4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine

Cat. No.: B1489846
CAS No.: 1354762-39-2
M. Wt: 234.68 g/mol
InChI Key: BVMUKSYZKIFHBZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine (CAS 1354762-39-2) is a pyrimidine-based chemical building block with a molecular weight of 234.68 g/mol and a molecular formula of C12H11ClN2O . Its structure features a chloro group at the 4-position and a 3-methoxyphenyl substituent at the 6-position of the 2-methylpyrimidine ring, making it a versatile intermediate for synthetic organic chemistry . Pyrimidine scaffolds are of significant research value due to their prevalence in biological systems and are extensively used in the development of pharmaceuticals and agrochemicals . Related chlorinated and methoxypyrimidine compounds have been investigated for a range of applications, demonstrating the potential of this chemical class. Studies on similar structures have shown utility as intermediates in the synthesis of sulfonylurea herbicides , and research into related compounds has explored their use as antifungal agents , antiviral candidates , and inhibitors in oncology research . The specific substitution pattern on this pyrimidine core makes it a valuable scaffold for further chemical modifications, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to generate diverse compound libraries for biological screening . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-6-(3-methoxyphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(13)15-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMUKSYZKIFHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activity

The compound exhibits significant potential in various biological applications, including:

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown promising results against multiple cancer cell lines, including colorectal carcinoma and breast cancer.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, demonstrating activity against various bacterial strains.
  • Anti-inflammatory Effects : It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cellular signaling pathways, thereby modulating their activity.
  • Signal Transduction Interference : It may interfere with key signaling pathways that regulate cell growth and apoptosis.

3. Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of pyrimidine derivatives is influenced by the nature and position of substituents on the pyrimidine ring. For instance:

Substituent TypePositionEffect on Activity
Methoxy3rdEnhances anticancer activity
Chlorine4thModulates enzyme inhibition
Electron-donating groupsVariousGenerally increase potency

4.1 Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines using the NCI-60 cell line screening method. The results indicated:

  • Cell Line : HOP-92 (non-small cell lung cancer)
    • GI Value at 10 μM : 86.28%

Other notable findings include:

  • HCT-116 (colorectal carcinoma) : GI value of 40.87%
  • SK-BR-3 (breast cancer) : GI value of 46.14%

These results suggest that the compound has a strong potential as an anticancer agent.

4.2 Antimicrobial Activity

Research on related pyrimidine derivatives has shown promising antimicrobial properties, with some compounds exhibiting effective inhibition against Gram-positive and Gram-negative bacteria.

4.3 Anti-inflammatory Studies

In a comparative study against traditional anti-inflammatory drugs like indomethacin, derivatives of this compound demonstrated superior inhibitory effects on COX-2 and inducible nitric oxide synthase (iNOS) expressions.

5. Conclusion

This compound presents a multifaceted profile with significant biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₁ClN₂O
  • Molar Mass : 246.68 g/mol
  • Synthesis : The compound is synthesized via chlorination of precursor pyrimidines using POCl₃, achieving yields up to 98% .
  • Spectroscopic Data :
    • ¹H-NMR (DMSO-d₆) : δ 3.87 (s, 3H, OCH₃), 7.10–7.54 (m, aromatic protons), 8.28 (s, 1H), 9.03 (s, 1H) .
    • LC-MS : [M+H]⁺ = 277.17 .

Comparison with Structural Analogs

Below is a detailed analysis:

Substituent Variations on the Pyrimidine Ring

Compound Name CAS Number Substituents (Positions) Molecular Formula Similarity Score Key Properties/Applications
4-Chloro-6-methyl-2-phenylpyrimidine 73576-33-7 Cl (4), CH₃ (6), Ph (2) C₁₁H₁₀ClN₂ 0.75 Intermediate in agrochemical synthesis
2,4-Dichloro-6-phenylpyrimidine 5600-21-5 Cl (2,4), Ph (6) C₁₀H₇Cl₂N₂ 0.79 High electrophilicity for nucleophilic substitution
4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine 159585-13-4 Cl (4), SCH₃ (2), 3-MeO-Ph (6) C₁₂H₁₁ClN₂OS N/A Enhanced metabolic stability due to thioether group
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine 944058-86-0 Cl (4, pyridine), CH₃ (6) C₁₀H₇Cl₂N₃ N/A Potential kinase inhibitor

Key Observations :

  • Electronic Effects : The chloro group at position 4 is electron-withdrawing, enhancing reactivity in nucleophilic substitution reactions. Replacement with methoxy (e.g., 6-Chloro-4-hydroxypyrimidine, CAS 4765-77-9) reduces electrophilicity, altering reaction pathways .
  • Steric and Solubility Effects: The 3-methoxyphenyl group in the target compound improves solubility in polar solvents compared to non-polar phenyl substituents (e.g., 73576-33-7) .
  • Biological Relevance : Analog 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine (944058-86-0) demonstrates the importance of heteroaromatic substituents in drug design, particularly in kinase inhibition .

Preparation Methods

Pyrimidine Core Formation and Substitution

While direct literature on this compound is limited, related pyrimidine syntheses provide insights:

  • A common approach is the condensation of malononitrile derivatives with amidines or cyanamides to form substituted pyrimidines. For example, a three-step method involving salt formation, cyanamide reaction, and condensation has been reported for 2-chloro-4,6-dimethoxypyrimidine, which shares structural similarity with the target compound.

  • The salt formation involves reacting malononitrile with methanol and a composite solvent under hydrogen chloride pressure to obtain a dihydrochloride salt intermediate.

  • The cyanamide reaction proceeds with potassium hydroxide and cyanamide solution to generate an amino-cyano intermediate.

  • The condensation reaction under catalytic conditions yields the chlorinated pyrimidine core.

This methodology can be adapted to introduce the 3-methoxyphenyl substituent by using appropriately substituted cyanamide or amidine precursors.

Introduction of the 3-Methoxyphenyl Group

  • The 3-methoxyphenyl group is typically introduced via nucleophilic aromatic substitution or Suzuki coupling reactions on the pyrimidine ring.

  • A plausible route involves the reaction of 4,6-dichloropyrimidine derivatives with 3-methoxyphenylboronic acid or 3-methoxyphenyl nucleophiles under palladium-catalyzed cross-coupling conditions.

  • Alternatively, direct substitution of a 6-chloropyrimidine intermediate with 3-methoxyphenyl nucleophiles under basic conditions can be employed.

Chlorination at the 4-Position

  • Chlorination of the pyrimidine ring at the 4-position is achieved by treatment with phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines such as triethylamine or dimethylformamide (DMF).

  • A patented method describes the synthesis of 4,6-dichloropyrimidine from 4-chloro-6-methoxypyrimidine by reaction with phosphorus oxychloride under controlled temperature (70–115 °C) and pressure conditions, followed by removal of excess POCl3 via reduced pressure distillation, extraction, and crystallization.

  • This method reduces hazardous by-products and improves yield and purity, which can be adapted for the chlorination of this compound precursors.

Methylation at the 2-Position

  • The methyl group at the 2-position can be introduced by methylation of the corresponding 2-hydroxypyrimidine or 2-aminopyrimidine intermediates using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Alternatively, starting materials bearing the methyl group can be used in the initial condensation steps to ensure the methyl substituent is present on the pyrimidine ring.

Data Table: Summary of Key Reaction Conditions

Step Reagents/Conditions Temperature (°C) Pressure (atm) Solvent/Notes Yield (%) Reference
Salt Formation Malononitrile, methanol, composite solvent, HCl -25 to 120 0–20 Composite solvent (e.g., DMF, DMSO) High
Cyanamide Reaction Potassium hydroxide, cyanamide solution 0 to 100 Atmospheric Aqueous solution High
Condensation Catalyst, HCl gas -15 Atmospheric Complexing agent, methanol recrystallization ~99 purity
Chlorination Phosphorus oxychloride, anhydrous organic amine 70–115 Atmospheric Triethylamine, DMF, or similar High
Removal of Excess POCl3 Reduced pressure distillation 50–105 -0.05 to -0.095 MPa Underpressure distillation Efficient
Extraction & Crystallization Organic solvent extraction (ethylene dichloride or methylene dichloride), cooling 0 to 5 (hydrolysis control) Atmospheric Ice water mixture, drying agents High

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine?

The synthesis typically involves nucleophilic substitution reactions, where chlorinated intermediates react with thiol or amine groups. For example, a method analogous to related pyrimidine derivatives uses a multi-step approach:

  • Step 1 : React 4,6-dichloropyrimidine derivatives with 3-methoxyaniline in DMF with diisopropylethylamine as a base at elevated temperatures (e.g., 120°C) to introduce the 3-methoxyphenyl group .
  • Step 2 : Introduce the methyl group via alkylation or coupling reactions under controlled conditions.
  • Purification : Column chromatography (e.g., using n-hexane/acetonitrile gradients) ensures high purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons from the 3-methoxyphenyl group appear as distinct multiplets in the 6.5–7.3 ppm range .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., observed [M+H]+^+ at m/z 312.08 matches theoretical values) .

Q. What safety protocols are essential during its synthesis and handling?

  • Ventilation : Use fume hoods to avoid inhalation of chlorinated intermediates.
  • Waste Management : Separate halogenated waste for professional disposal to prevent environmental contamination .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of aromatic amines during substitution reactions .
  • Catalysts : Use Pd-based catalysts for coupling reactions to reduce side products.
  • Temperature Control : Elevated temperatures (100–120°C) accelerate reaction kinetics but require monitoring to avoid decomposition .

Q. How does crystallography aid in structural analysis and hydrogen-bonding studies?

Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability and reactivity. For example:

  • Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) can identify motifs like R22(8)R_2^2(8) rings formed via N–H···O or C–H···Cl interactions .
  • Packing Patterns : Non-covalent interactions (π-π stacking, van der Waals) influence crystal morphology and solubility .

Q. What strategies are effective for designing analogs with enhanced biological activity?

  • Substituent Engineering : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate electronic properties and binding affinity .
  • Bioisosteres : Substitute the pyrimidine core with pyrido[3,4-d]pyrimidine to enhance antitumor potency .
  • SAR Studies : Compare analogs in bioassays (e.g., antimicrobial MIC values) to correlate structural features (e.g., chloro vs. methylthio groups) with activity .

Q. How do reaction pathways differ when modifying substituents on the pyrimidine core?

  • Chlorine Reactivity : The 4-chloro position is more reactive toward nucleophilic substitution than the 6-position due to electronic effects .
  • Steric Effects : Bulky substituents (e.g., 1-methoxyethyl) at the 2-position can hinder coupling reactions, requiring larger catalysts (e.g., BrettPhos Pd G3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine
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4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine

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